1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA
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Description
1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA is a useful research compound. Its molecular formula is C15H17ClN2O3 and its molecular weight is 308.76. The purity is usually 95%.
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Scientific Research Applications
Biological Activity of Hydroxylated Chloroethylnitrosoureas
Hydroxylated chloroethylnitrosoureas, such as 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea and 1-nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)urea, have been studied for their antitumor activity, toxicity, mutagenicity, and carcinogenicity. Their antitumor activity is mainly attributed to their DNA cross-linking potential, while DNA single-strand breaks play a significant role in their mutagenicity and carcinogenicity but seem irrelevant for antineoplastic effectiveness (Zeller et al., 1989).
Hindered Ureas as Masked Isocyanates
Hindered trisubstituted ureas demonstrate unique reactivity under neutral conditions, undergoing efficient substitution reactions with a range of nucleophiles. This reactivity is attributed to a nucleophile-mediated proton switch, leading to either a zwitterionic precursor or a direct isocyanate. This study showcases the potential of hindered ureas in synthetic chemistry, particularly in the preparation of amine derivatives under neutral conditions (Hutchby et al., 2009).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-12-5-3-11(4-6-12)10-18-15(20)17-8-7-13(19)14-2-1-9-21-14/h1-6,9,13,19H,7-8,10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNCUCKJXXBTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.